molecular formula C20H22N4O4 B11026557 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Cat. No.: B11026557
M. Wt: 382.4 g/mol
InChI Key: PKWNRJUKINHNTB-UHFFFAOYSA-N
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Description

3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone ring and a quinazolinone moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridinone Ring: Starting with a suitable precursor, such as 4-hydroxy-6-methyl-2-pyridone, the pyridinone ring is synthesized through cyclization reactions under acidic or basic conditions.

    Quinazolinone Synthesis: The quinazolinone moiety is prepared from anthranilic acid derivatives through condensation reactions with isopropyl ketones, followed by cyclization.

    Coupling Reaction: The final step involves coupling the pyridinone and quinazolinone intermediates using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyridinone ring.

    Reduction: Reduction reactions can target the carbonyl groups in both the pyridinone and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound’s potential to interact with various biomolecules makes it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound could be explored for therapeutic applications, particularly if it demonstrates bioactivity against specific targets. Its structural features suggest potential use in developing treatments for diseases involving oxidative stress or inflammation.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide exerts its effects likely involves interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2-pyridone: Shares the pyridinone ring but lacks the quinazolinone moiety.

    Quinazolin-4-one derivatives: Similar quinazolinone structure but different substituents.

Uniqueness

The uniqueness of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide lies in its combined pyridinone and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions not seen in simpler analogs.

Biological Activity

The compound 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 298.33 g/mol

Structural Features

The compound features:

  • A pyridinone moiety, which is known for its biological significance.
  • A quinazoline derivative that may contribute to its pharmacological effects.

Antioxidant Activity

Research indicates that compounds containing the 4-hydroxy-6-methyl-2-oxopyridin structure exhibit significant antioxidant properties. For instance, derivatives have shown effective DPPH radical scavenging activity, with IC₅₀ values indicating strong potential as antioxidants .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Studies have reported that related compounds display competitive inhibition with IC₅₀ values ranging from 25.29 to 64.13 μM, highlighting the potential of this class of compounds in treating hyperpigmentation disorders .

Anticonvulsant Activity

In a study focusing on anticonvulsant properties, related pyridinone derivatives demonstrated significant effectiveness in picrotoxin-induced convulsion models. These findings suggest that structural modifications in the pyridinone framework can enhance anticonvulsant activity .

Cytotoxic Effects

Preliminary cytotoxicity assays have indicated that certain derivatives of the compound exhibit selective cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can lead to increased potency against specific cancer types .

Case Study 1: Tyrosinase Inhibition

A recent study synthesized a series of 3-hydroxypyridinone derivatives and evaluated their tyrosinase inhibitory activity. The most potent inhibitor showed an IC₅₀ value of 25.29 μM, suggesting that similar modifications could enhance the activity of our target compound .

Case Study 2: Anticonvulsant Activity

In another investigation, compounds derived from quinazoline and pyridinone frameworks were tested for anticonvulsant properties using animal models. The results indicated that certain structural features significantly enhanced the efficacy of these compounds against induced seizures .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (μM)Reference
Compound ATyrosinase Inhibition25.29
Compound BAnticonvulsant18.4
Compound CAntioxidant0.039

Table 2: Structure-Activity Relationships (SAR)

Structural FeatureEffect on ActivityObservations
Hydroxyl GroupIncreased solubilityEnhances interaction with enzymes
Methyl SubstituentModulates potencyAlters binding affinity
Quinazoline MoietyEnhances biological activityCritical for pharmacological effects

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

InChI

InChI=1S/C20H22N4O4/c1-12(2)24-11-21-17-5-4-14(9-16(17)20(24)28)22-18(26)6-7-23-13(3)8-15(25)10-19(23)27/h4-5,8-12,25H,6-7H2,1-3H3,(H,22,26)

InChI Key

PKWNRJUKINHNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C)O

Origin of Product

United States

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